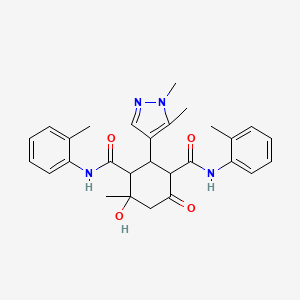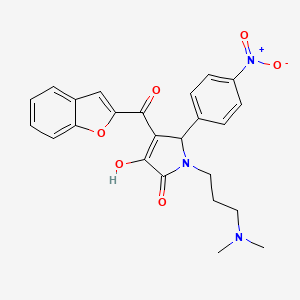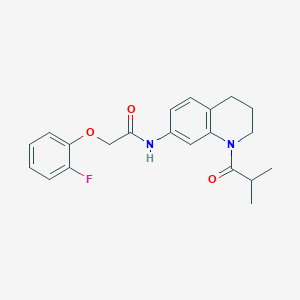![molecular formula C18H15FN4O3S2 B2469818 N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392298-52-1](/img/structure/B2469818.png)
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide and its derivatives exhibit significant potential in cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor-associated isozymes like carbonic anhydrase IX, which is a target for anticancer drugs. For instance, a study by Ilies et al. (2003) explored the inhibition of carbonic anhydrase IX by various halogenated aminobenzolamides and sulfanilamides, suggesting the potential of these compounds in designing potent antitumor agents (Ilies et al., 2003). Additionally, Yushyn et al. (2022) synthesized a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, showing in vitro anticancer activity (Yushyn et al., 2022).
Photodynamic Therapy Applications
Derivatives of 1,3,4-thiadiazole, a core component of the compound , have been utilized in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with 1,3,4-thiadiazole derivatives, demonstrating high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antifungal and Antimicrobial Activities
Compounds with 1,3,4-thiadiazole structures have shown effective antifungal and antimicrobial activities. Mastrolorenzo et al. (2000) reported that aminobenzolamide derivatives, structurally similar to the compound , act as potent inhibitors of carbonic anhydrase and also as effective antifungal agents against Aspergillus and Candida spp. (Mastrolorenzo et al., 2000). Krátký et al. (2012) synthesized novel sulfonamides with antimicrobial activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium kansasii, showcasing the broad spectrum of potential applications (Krátký et al., 2012).
Dual Fluorescence and Spectroscopic Applications
Research has also focused on the unique fluorescence properties of 1,3,4-thiadiazole derivatives for spectroscopic applications. Budziak et al. (2019) investigated the dual fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives, which could be useful in developing fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Central Nervous System (CNS) Activity
Some 1,3,4-thiadiazole derivatives have been explored for their potential effects on the central nervous system. Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties, with some showing marked efficacy comparable to reference drugs (Clerici et al., 2001).
特性
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-9-5-2-6-11(14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-8-4-3-7-12(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPXEPSYHINTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)



![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)

![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)
![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)
![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)